Acidi carbonici organici e derivati

Organic carbonic acids, also known as carboxylic acids, are a class of compounds containing at least one carboxyl group (-COOH). These organic acids play crucial roles in various industries including pharmaceuticals, cosmetics, and agriculture. Common examples include acetic acid, citric acid, and lactic acid. Derivatives of these acids often involve modifications to the carboxyl group or other functional groups attached to the central carbon atom, such as esters, amides, or salts.

In the pharmaceutical industry, organic carbonic acids and their derivatives are extensively used in drug development due to their unique physicochemical properties and bioactivity. For instance, citric acid is a key component in many formulations for its buffering capacity and antioxidant properties. On the other hand, acetic acid derivatives, such as sodium acetate, are utilized in wound care products for their soothing effects.

In cosmetics, organic carbonic acids like lactic acid are popular due to their ability to exfoliate the skin gently while providing hydration benefits. Additionally, derivatives of these acids can be used to enhance product stability and effectiveness. The versatility and wide-ranging applications of organic carbonic acids and their derivatives make them indispensable in both research and commercial settings.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

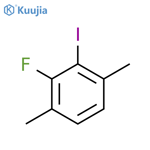

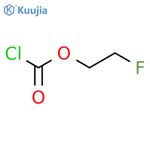

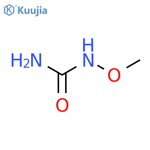

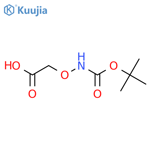

|

2-Fluoroethyl Chloroformate | 462-27-1 | C3H4ClFO2 |

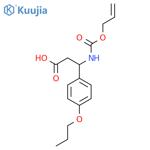

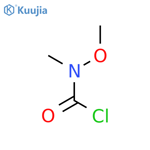

|

N-Methoxy-N-methylcarbamoyl Chloride | 30289-28-2 | C3H6ClNO2 |

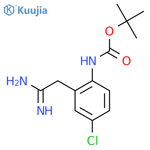

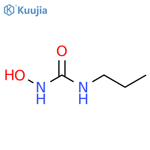

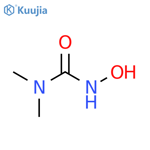

|

Urea,N-hydroxy-N'-propyl- | 5710-12-3 | C4H10N2O2 |

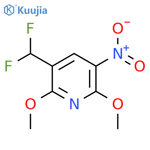

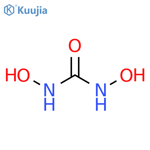

|

Urea, N,N'-dihydroxy- | 686-68-0 | CH4N2O3 |

|

methoxyurea | 3272-27-3 | C2H6N2O2 |

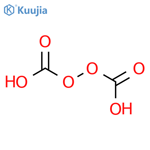

|

Peroxydicarbonic acid | 27641-41-4 | C2H2O6 |

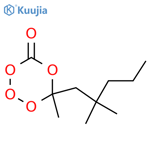

|

Carbonoperoxoic acid,OO-(1,1-dimethylbutyl) O-(1-methylethyl) ester (9CI) | 132929-84-1 | C10H18O5 |

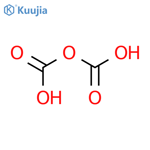

|

pyrocarbonic acid | 503-81-1 | C2H2O5 |

|

(BOC-AMINOOXY)ACETIC ACID | 42989-85-5 | C7H13NO5 |

|

Urea, N'-hydroxy-N,N-dimethyl- | 52253-32-4 | C3H8N2O2 |

Letteratura correlata

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

Fornitori consigliati

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati